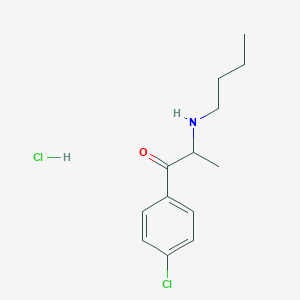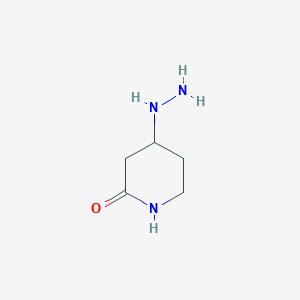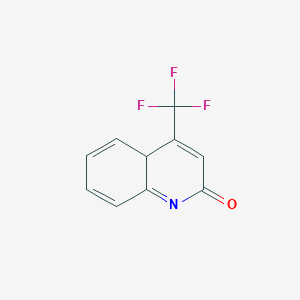
4-(trifluoromethyl)-4aH-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(trifluoromethyl)-4aH-quinolin-2-one is a compound that belongs to the quinoline family, characterized by the presence of a trifluoromethyl group at the 4-position and a ketone group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trifluoromethyl)-4aH-quinolin-2-one typically involves multiple steps, starting from readily available anilines. The process includes ammonolysis of ester, cyclization, chlorination, and coupling reactions . One common method involves the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(trifluoromethyl)-4aH-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-(trifluoromethyl)-4aH-quinolin-2-one has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as anti-cancer agents by targeting specific protein kinases.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photovoltaics.
Industry: It is employed in the synthesis of agrochemicals and pharmaceuticals due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 4-(trifluoromethyl)-4aH-quinolin-2-one involves its interaction with molecular targets such as protein kinases. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the induction of apoptosis and cell cycle arrest in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-trifluoromethyl-2-anilinoquinoline: Known for its anti-cancer properties.
Fluoroquinolones: Widely used as antibacterial agents.
Trifluoromethylphenol: Used in various chemical syntheses.
Uniqueness
4-(trifluoromethyl)-4aH-quinolin-2-one stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These characteristics enhance its reactivity and make it a valuable scaffold for drug development and materials science applications.
Eigenschaften
Molekularformel |
C10H6F3NO |
|---|---|
Molekulargewicht |
213.16 g/mol |
IUPAC-Name |
4-(trifluoromethyl)-4aH-quinolin-2-one |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)7-5-9(15)14-8-4-2-1-3-6(7)8/h1-6H |
InChI-Schlüssel |
ZCOPJNUFNAHPEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C(=NC(=O)C=C2C(F)(F)F)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



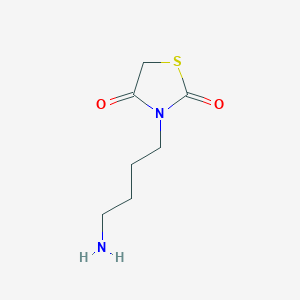
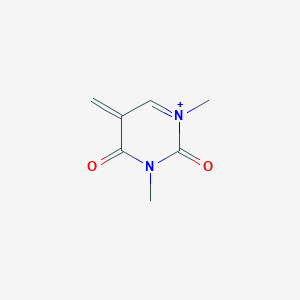
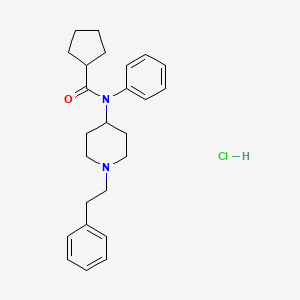

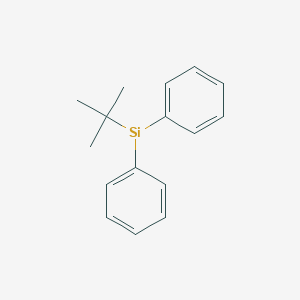
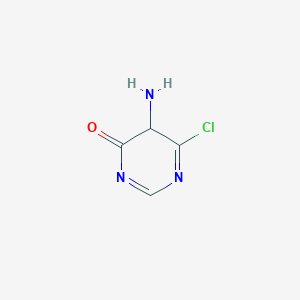
![5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359368.png)
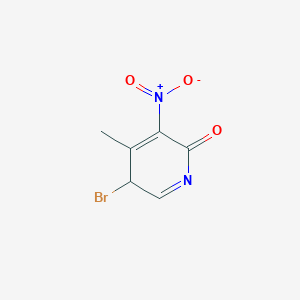
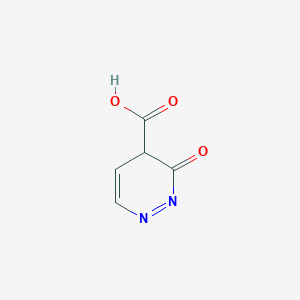
phosphinyl]acetyl]-, sodium salt, (4S)-](/img/structure/B12359381.png)

